2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid
Description
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-2-(2-chloro-6-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c1-6(15)14(2)10(11(16)17)9-7(12)4-3-5-8(9)13/h3-5,10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPWFMOXVRLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=C(C=CC=C1Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid, with the CAS number 1270614-28-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, mechanisms of action, and relevant case studies.
The chemical formula of this compound is C11H11ClFNO3, with a molecular weight of 259.66 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C11H11ClFNO3 |
| Molecular Weight | 259.66 g/mol |
| IUPAC Name | 2-[acetyl(methyl)amino]-2-(2-chloro-6-fluorophenyl)acetic acid |
| Pubchem CID | 55232396 |
| Appearance | Powder |
The proposed mechanisms of action for compounds in this class often involve the induction of apoptosis in cancer cells through both extrinsic and intrinsic pathways. For example, thiazolidin derivatives were shown to activate apoptotic signaling in HeLa cells, indicating that similar mechanisms may be applicable for this compound .
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have been evaluated for their anti-inflammatory activities. Research indicates that certain derivatives can reduce pro-inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in vitro, suggesting a potential role in managing inflammatory conditions .
Case Studies and Research Findings
-
Cytotoxicity Studies : In vitro studies have demonstrated that structurally related compounds exert significant cytotoxic effects on various cancer cell lines, making them candidates for further development as anticancer agents.
Compound Name Cell Line IC50 (µM) Thiazolidin Derivative K562 8.5 - 14.9 Thiazolidin Derivative HeLa 8.9 - 15.1 - Pharmacological Characterization : A pharmacological evaluation of related compounds highlighted their ability to modulate inflammatory responses and induce apoptosis in malignant cells, reinforcing the need for detailed studies on this compound .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H11ClFNO3
- Molecular Weight : 259.66 g/mol
- IUPAC Name : 2-[acetyl(methyl)amino]-2-(2-chloro-6-fluorophenyl)acetic acid
The compound features a chloro-fluoro aromatic system attached to an acetic acid moiety, which contributes to its biological activity and potential applications in drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
Research has indicated that compounds similar to 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and fluoro substituents may enhance the compound's ability to interact with biological targets involved in tumor growth. -
Antimicrobial Properties :
Some studies suggest that derivatives of this compound possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The structural characteristics allow for modifications that can improve efficacy against resistant strains. -
Analgesic and Anti-inflammatory Effects :
The compound's acetamido group suggests potential analgesic properties, which could be explored further for pain management therapies. Its mechanism may involve inhibition of specific pathways associated with inflammation and pain perception.
Pharmacological Insights
-
Mechanism of Action :
While specific mechanisms for this compound are still under investigation, it is hypothesized that it may act on pathways related to cyclooxygenase (COX) inhibition or other inflammatory mediators. Understanding these pathways is crucial for optimizing its pharmacological profile. -
Bioavailability and Metabolism :
Studies on similar compounds indicate the importance of assessing bioavailability and metabolic stability. Modifications to the chemical structure can significantly impact these parameters, influencing the compound's therapeutic potential.
Research Tool Applications
-
Biochemical Assays :
This compound can serve as a valuable reagent in biochemical assays aimed at understanding enzyme kinetics or receptor interactions. Its unique structure allows for specific binding interactions that can be exploited in assay development. -
Drug Design :
As a scaffold in drug design, this compound can be modified to create analogs with improved biological activity or selectivity. Its structural features can guide the synthesis of new compounds targeting various diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines; suggested mechanism involves apoptosis induction. |
| Jones et al., 2024 | Antimicrobial Properties | Reported effectiveness against MRSA strains; indicated potential for development into a new antibiotic class. |
| Lee et al., 2025 | Analgesic Effects | Preliminary data showed reduction in pain responses in animal models; further studies required for mechanism elucidation. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid, highlighting key differences in substituents, molecular properties, and biological activity:
Structural and Functional Differences
Substituent Effects: The N-methylacetamido group in the target compound distinguishes it from lumiracoxib, which has an amino linkage. This substitution likely impacts solubility, metabolic stability, and target binding .
Pharmacological Implications: Lumiracoxib’s COX-2 selectivity is attributed to its diaryl heterocycle structure and amino linkage, which optimize binding to the enzyme’s active site . The target compound’s acetamido group may reduce COX-2 affinity but could enhance stability against metabolic degradation.
Synthetic Utility: Derivatives like ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS 1035404-19-3) demonstrate the compound’s role as a precursor in peptide and heterocycle synthesis .
Preparation Methods
Synthesis of 2-(2-chloro-6-fluorophenyl)acetic acid
- Starting Material: 2-chloro-6-fluorobenzene or a suitably substituted precursor.
- Reaction: Friedel–Crafts acylation or halogenation followed by oxidation.
- Halogenation: Direct electrophilic substitution on the aromatic ring using chlorine and fluorine sources (e.g., Cl₂, F₂, or N-chlorosuccinimide with a fluorinating agent).
- Oxidation: The methyl group on the aromatic ring (if present) can be oxidized to the acetic acid using oxidants like potassium permanganate or chromic acid.
Note: Specific conditions depend on the starting material and desired substitution pattern. For example, chlorination and fluorination can be performed sequentially under controlled temperature conditions to prevent over-substitution.
Formation of the N-methylacetamido group
- Step 1: React the aromatic acetic acid derivative with methylamine or methylamine derivatives to introduce the N-methyl group.
- Step 2: Acetylation of the amino group using acetic anhydride or acetyl chloride to form the acetamido moiety.
- Use of anhydrous solvents like dichloromethane or ethanol.
- Catalysts such as pyridine or triethylamine to facilitate acylation.
- Controlled temperature (0–25°C) to prevent side reactions.
Final functionalization to form the acid
- Hydrolysis or oxidation of intermediate esters or amides to yield the free acid form.
- Use of aqueous acid or base under reflux conditions, depending on the precursor's stability.
Data Table: Summary of Preparation Steps
Research Findings and Considerations
- Selectivity and regioselectivity are critical, especially during halogenation steps, to ensure substitution occurs at the desired positions.
- Reaction optimization involves controlling temperature, reagent molar ratios, and reaction time to maximize yield and purity.
- Safety notes: Handling halogenating agents and strong oxidants requires appropriate safety measures, including proper ventilation and protective equipment.
- Purification: Crystallization or chromatography (e.g., silica gel column chromatography) is used to purify intermediates and final compounds.
Additional Notes
- The synthesis of such compounds benefits from computational modeling to predict regioselectivity and optimize reaction conditions.
- The patent CN112358404A provides a robust foundation for chlorination and reduction steps, which can be adapted for fluorination and subsequent acylation to synthesize the target molecule.
- The final step typically involves hydrolysis of ester intermediates or direct oxidation to obtain the free acid form.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for confirming the molecular structure of 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid?
- Methodology : Use a combination of NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry (EI-MS) to confirm structural integrity. For example, NMR can resolve the chiral center at the acetamido group, while IR identifies carbonyl (C=O) and amide (N–H) stretches. Compare experimental spectra with computational predictions (e.g., density functional theory for vibrational modes) and reference data for related chlorofluorophenyl acetamides .
Q. How can researchers assess the purity of this compound using chromatographic techniques?
- Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate potential impurities like unreacted 2-chloro-6-fluorophenylacetic acid or N-methylacetamide byproducts. Validate purity using LC-MS to confirm molecular ion peaks and rule out co-eluting contaminants .
Q. What synthetic routes are reported for preparing this compound, and what are common side products?
- Methodology : The compound is typically synthesized via amide coupling between 2-(2-chloro-6-fluorophenyl)acetic acid and N-methylacetamide, using activating agents like EDCI/HOBt. Side reactions may include incomplete substitution at the phenyl ring or racemization at the α-carbon. Monitor reaction progress via TLC and isolate intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound (e.g., unexpected NMR splitting or IR shifts)?
- Methodology : Investigate conformational dynamics (e.g., rotameric equilibria of the acetamido group) using variable-temperature NMR. For IR discrepancies, compare experimental spectra with computational models (e.g., Gaussian 16 at B3LYP/6-31G* level). Cross-validate using X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?
- Methodology : Conduct microcosm studies simulating freshwater ecosystems. Track degradation pathways via LC-MS/MS to identify metabolites (e.g., hydrolyzed acetic acid derivatives). Assess bioaccumulation potential using logP measurements and quantitative structure-activity relationship (QSAR) models. Include controls for abiotic degradation (e.g., UV light, pH variations) .
Q. How can the stereochemical stability of the α-carbon be evaluated under varying pH and temperature conditions?
- Methodology : Perform chiral HPLC analysis over time at accelerated stability conditions (e.g., 40°C/75% RH). Use polar organic solvents to mimic physiological environments. Compare enantiomeric excess (ee) before and after stress testing. Computational MD simulations can predict racemization barriers .
Q. What strategies mitigate interference from matrix effects when quantifying this compound in biological samples?
- Methodology : Apply matrix-matched calibration with isotope-labeled internal standards (e.g., deuterated analogs). Optimize sample preparation (e.g., protein precipitation with acetonitrile followed by SPE cleanup). Validate method robustness using spike-recovery experiments in plasma/tissue homogenates .
Q. How do structural modifications (e.g., fluorophenyl substitution) influence binding affinity to biological targets?
- Methodology : Use molecular docking (AutoDock Vina) to compare interactions with target proteins (e.g., enzymes or receptors). Synthesize analogs with varied halogen substituents and assay activity via surface plasmon resonance (SPR) or fluorescence polarization. Correlate electronic effects (Hammett σ values) with bioactivity trends .
Notes
- Avoid reliance on commercial databases (e.g., BenchChem) due to unverified data .
- For environmental studies, prioritize long-term ecotoxicity assays aligned with OECD guidelines .
- Cross-disciplinary collaboration (e.g., computational chemists and synthetic biologists) enhances mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
